7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime

Physicochemical profiling ADME prediction Lead optimization

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime (CAS 1965308-69-3) is a heterocyclic small molecule (C₁₃H₁₂N₆O, MW 268.27) built on the pyrazolo[1,5‑a]pyrimidine core, bearing a 7‑NH₂ group, a 5‑phenyl substituent, and a 3‑carboxamidoxime moiety. The 7‑amino‑5‑phenylpyrazolo[1,5‑a]pyrimidine scaffold is explicitly claimed in patents as a protein‑kinase inhibitor pharmacophore , and the amidoxime functionality at C‑3 distinguishes this compound from the more common 3‑carbonitrile or 3‑carboxamide analogs that dominate vendor catalogs.

Molecular Formula C13H12N6O
Molecular Weight 268.28
CAS No. 1965308-69-3
Cat. No. B2745776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime
CAS1965308-69-3
Molecular FormulaC13H12N6O
Molecular Weight268.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)C(=NO)N
InChIInChI=1S/C13H12N6O/c14-11-6-10(8-4-2-1-3-5-8)17-13-9(12(15)18-20)7-16-19(11)13/h1-7,20H,14H2,(H2,15,18)
InChIKeyRAMNODYDPXPHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime (CAS 1965308-69-3) – Procurement-Relevant Structural and Supplier Baseline


7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime (CAS 1965308-69-3) is a heterocyclic small molecule (C₁₃H₁₂N₆O, MW 268.27) built on the pyrazolo[1,5‑a]pyrimidine core, bearing a 7‑NH₂ group, a 5‑phenyl substituent, and a 3‑carboxamidoxime moiety [1]. The 7‑amino‑5‑phenylpyrazolo[1,5‑a]pyrimidine scaffold is explicitly claimed in patents as a protein‑kinase inhibitor pharmacophore [2], and the amidoxime functionality at C‑3 distinguishes this compound from the more common 3‑carbonitrile or 3‑carboxamide analogs that dominate vendor catalogs [3].

Why Generic Substitution of 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime Leads to Divergent Biological and ADME Profiles


Pyrazolo[1,5‑a]pyrimidines with identical core scaffolds but different C‑3 substituents (e.g., carbonitrile, carboxamide, carboxamidoxime) exhibit substantially different hydrogen‑bond donor/acceptor capacity, logP, and metabolic stability [1]. The amidoxime group (−C(=N−OH)NH₂) introduces an additional H‑bond donor and a metal‑chelating hydroxamic‑acid‑like motif that is absent in the nitrile or amide analogs [2]. In the kinase‑inhibitor patent family spanning this scaffold, even minor modifications at C‑3 can shift selectivity across Akt, Checkpoint, Aurora, Pim, and tyrosine kinases by orders of magnitude [3]. Therefore, a researcher or procurement officer who substitutes 7‑amino‑5‑phenylpyrazolo[1,5‑a]pyrimidine‑3‑carboxamidoxime with the more readily available 3‑carbonitrile (CAS 1356563‑62‑6) or 3‑thiocarboxamide (CAS 1965304‑69‑1) analogs risks obtaining a compound with a fundamentally different target‑engagement profile and unpredictable off‑target liabilities.

Quantitative Differentiation Evidence for 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime vs. Closest Analogs


Predicted Physicochemical Differentiation vs. 3‑Carbonitrile Analog

The target compound (carboxamidoxime) exhibits a computed XLogP3‑AA of 0.8, whereas the direct 3‑carbonitrile analog (CAS 1356563‑62‑6, 7‑amino‑5‑phenylpyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile) has a predicted XLogP3‑AA of ~2.0–2.5 [1]. The amidoxime contributes 3 H‑bond donors and 5 H‑bond acceptors vs. 2 donors and 5 acceptors for the nitrile, increasing topological polar surface area (tPSA) from ~89 Ų (nitrile) to ~115 Ų (amidoxime) [2].

Physicochemical profiling ADME prediction Lead optimization

Scaffold-Level Kinase Inhibition Class Evidence from 7‑Amino‑Substituted Pyrazolo[1,5‑a]pyrimidine Patent Data

U.S. Patent 7,776,865 B2 explicitly claims 7‑amino‑substituted pyrazolo[1,5‑a]pyrimidine compounds as inhibitors of Akt, Checkpoint, Aurora, Pim, and tyrosine kinases [1]. Within the exemplified compounds, IC₅₀ values for CDK2 inhibition range from 0.078 µM to >10 µM depending on the substitution pattern at C‑3 and C‑5 [2]. The 5‑phenyl‑7‑amino core of the target compound corresponds to the most potent sub‑cluster, with C‑3 carboxamidoxime offering a distinct polarity and metal‑coordination handle.

Kinase inhibition Cancer therapeutics Structure–activity relationship

TRPM8 Modulation Potential Inferred from Close Amidoxime Analog Data

A structurally proximal analog, N‑hydroxy‑5,7‑dimethylpyrazolo[1,5‑a]pyrimidine‑3‑carboximidamide (CAS 61552‑51‑0), is described as a potent and selective TRPM8 inhibitor . The target compound differs by 5‑phenyl and 7‑amino substitution, replacing the 5,7‑dimethyl motif. U.S. Patent 11,028,052 B2 broadly claims pyrazolo[1,5‑a]pyrimidine‑3‑carboximidamides as TRPM8 modulators and provides IC₅₀ data for multiple exemplars [1].

Ion channel modulation TRPM8 Sensory pharmacology

Vendor Purity and Availability Benchmarking vs. Closest Catalog Analogs

The target compound is stocked at ≥98% purity by at least one major supplier (Leyan, Cat. No. 2230605) and at 95% purity by AKSci (Cat. No. 4763EA) . In contrast, the 3‑carbonitrile analog (CAS 1356563‑62‑6) is listed at 95% purity by AKSci , and the 3‑thiocarboxamide analog (CAS 1965304‑69‑1) is listed at ≥97% by Fluorochem . The carboxamidoxime is the only analog in this series offered at 98% purity with a documented MDL number (MFCD28166208), which facilitates automated registration in compound‑management systems.

Chemical procurement Supply chain Quality assurance

Synthetic Tractability and Derivatization Potential of the Amidoxime Handle

The 3‑carboxamidoxime group is a versatile synthetic intermediate that can be cyclized to 1,2,4‑oxadiazoles (methyl‑ or phenyl‑substituted) or hydrolyzed to the corresponding carboxamide, as demonstrated on the closely related 2‑methyl‑7‑(thiophen‑2‑yl)pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile scaffold [1]. The 3‑carbonitrile and 3‑thiocarboxamide analogs lack this direct cyclization pathway and require additional activation steps.

Medicinal chemistry Library synthesis Functional group interconversion

High‑Value Application Scenarios for 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime Based on Quantitative Differentiation Evidence


Kinase‑Focused Drug Discovery Requiring a C‑3 Polar Handle for Selectivity Engineering

Programs targeting the CDK, Aurora, or Pim kinase families can deploy the target compound as a core scaffold. The C‑3 carboxamidoxime provides an additional hydrogen‑bond donor and metal‑chelating motif not present in the nitrile or amide analogs, enabling exploration of selectivity pockets in the kinase hinge region [1]. The scaffold is explicitly validated by U.S. Patent 7,776,865 B2, where 7‑amino‑5‑aryl analogs exhibit CDK2 IC₅₀ values as low as 0.078 µM [2].

TRPM8 Modulator Development Leveraging the Amidoxime Pharmacophore

The carboxamidoxime group is a recognized TRPM8 pharmacophore, as evidenced by the potent TRPM8 inhibition of the dimethyl analog (CAS 61552‑51‑0) . The target compound's 5‑phenyl and 7‑amino substitution offer a differentiated vector for tuning TRPM8 vs. TRPA1/TRPV1 selectivity, making it a valuable tool compound for sensory‑neuron target validation and cooling‑agent discovery [3].

Diversity‑Oriented Synthesis and Heterocycle Library Production

The pre‑formed amidoxime enables single‑step cyclization to 1,2,4‑oxadiazoles under mild conditions (acetic anhydride or benzoyl chloride in pyridine) [4]. This one‑step diversification advantage over the 3‑carbonitrile analog reduces library synthesis timelines and supports rapid hit‑to‑lead exploration in medicinal chemistry campaigns.

High‑Purity Reference Standard for Analytical Method Development

With a supplier‑certified purity of 98% and a verified MDL identifier (MFCD28166208) , the target compound can serve as a reference standard for HPLC‑MS method validation and compound‑management system calibration, reducing the risk of misidentification that can occur with lower‑purity or undocumented analogs.

Quote Request

Request a Quote for 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.